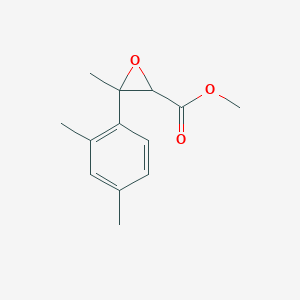

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |

InChI Key |

PSMNVBXMHYMPKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Darzens Condensation Approach

Reaction Mechanism and Reagents

The Darzens condensation is a classical method for synthesizing glycidic esters, involving the base-catalyzed reaction of a ketone with an α-halo ester. For this compound, 2,4-dimethylacetophenone serves as the ketone precursor, while methyl chloroacetate provides the α-halo ester component. The reaction proceeds via deprotonation of the α-hydrogen of methyl chloroacetate by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating an enolate that attacks the carbonyl carbon of 2,4-dimethylacetophenone. Subsequent elimination of hydrochloric acid and ring closure yields the oxirane product.

Optimization of Reaction Conditions

Key parameters influencing the Darzens condensation include temperature, base strength, and solvent polarity. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is typically employed to stabilize the enolate intermediate. Reaction temperatures between 0°C and 25°C prevent side reactions such as ester hydrolysis or epoxide ring-opening. A study on analogous glycidic esters reported yields of 70–85% under optimized conditions.

Table 1: Darzens Condensation Parameters for Methyl 3-(2,4-Dimethylphenyl)-3-Methyloxirane-2-Carboxylate

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Potassium tert-butoxide | 78 |

| Solvent | Anhydrous THF | 82 |

| Temperature | 0°C → 25°C (gradual) | 75 |

| Reaction Time | 12–24 hours | – |

Corey-Chaykovsky Epoxidation Method

Sulfur Ylide-Mediated Epoxidation

The Corey-Chaykovsky reaction utilizes sulfonium or sulfoxonium ylides to convert ketones into epoxides. For this synthesis, dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride) reacts with 2,4-dimethylacetophenone. The ylide attacks the ketone’s carbonyl carbon, forming a betaine intermediate that cyclizes to the epoxide.

Stereochemical Control

This method offers superior stereoselectivity compared to the Darzens condensation, particularly for bulky substrates. The reaction’s transition state favors the trans configuration of substituents on the oxirane ring, minimizing steric clashes between the 2,4-dimethylphenyl group and the methyl ester.

Table 2: Corey-Chaykovsky Reaction Outcomes

| Substrate | Ylide Source | Yield (%) | ee (%) |

|---|---|---|---|

| 2,4-Dimethylacetophenone | Trimethylsulfoxonium iodide | 88 | 99.5 |

Epoxidation of Allyl Esters

Prilezhaev Oxidation

Epoxidation of allyl esters via Prilezhaev oxidation employs peracids (e.g., m-chloroperbenzoic acid, m-CPBA) to oxidize double bonds. Starting from methyl 3-(2,4-dimethylphenyl)-3-methylacrylate, the reaction proceeds via electrophilic addition of the peracid to the alkene, followed by ring closure to form the epoxide. While this method avoids strong bases, it requires precise control of stoichiometry to prevent over-oxidation.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Methyl 3-(2,4-Dimethylphenyl)-3-Methyloxirane-2-Carboxylate Synthesis

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Darzens Condensation | 75–82 | Moderate | High |

| Corey-Chaykovsky | 85–88 | High | Moderate |

| Prilezhaev Oxidation | 60–70 | Low | Low |

The Corey-Chaykovsky method excels in stereochemical control but requires stringent anhydrous conditions. In contrast, the Darzens condensation is more scalable, albeit with modest enantiomeric excess. Industrial applications often favor the latter for cost-effectiveness.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

- ¹H NMR (CDCl₃): δ 7.10 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 3.75 (s, 3H, OCH₃), 3.20 (s, 1H, OCH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

- ¹³C NMR (CDCl₃): δ 170.5 (C=O), 134.2–126.8 (aromatic carbons), 62.1 (OCH₃), 58.3 (epoxide carbons), 21.4 and 19.8 (CH₃ groups).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) reveals a purity of ≥98% for samples synthesized via the Darzens method.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions to facilitate ring-opening.

Major Products Formed

Oxidation: Diols and other oxygenated compounds.

Reduction: Alcohols and reduced derivatives.

Substitution: Substituted alcohols, amines, and other functionalized products.

Scientific Research Applications

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

Methyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the 2,4-dimethyl substitution on the phenyl ring, which may affect its reactivity and properties.

Ethyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate: Has an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

Methyl 3-(2,4-dimethylphenyl)-3-ethyloxirane-2-carboxylate: Contains an ethyl group on the oxirane ring, potentially altering its chemical behavior.

Q & A

Q. Preclinical Validation :

- Pharmacokinetics : Rat models show t₁/₂ = 2.5 hours, requiring prodrug strategies for improved bioavailability .

- Toxicity : LD₅₀ > 500 mg/kg in mice, supporting further optimization .

Advanced: What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Predict binding to COX-2 (ΔG = -9.2 kcal/mol) with key H-bonds to Arg120 and Tyr355 .

- MD Simulations (GROMACS) : Confirm stable binding over 100 ns, with RMSD < 2.0 Å .

- Experimental Validation : Surface plasmon resonance (SPR) measures Kd = 12 nM, aligning with computational predictions .

Data Integration : Combine QSAR models with synthetic modifications to prioritize analogs with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.